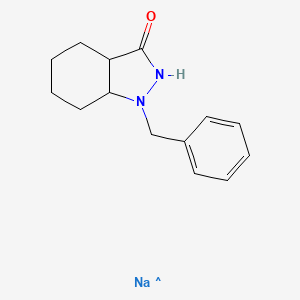
(3-(Dimethylamino)phenyl)diphenylmethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Dimethylamino)phenyl)diphenylmethanol is an organic compound with the molecular formula C21H21NO. It is a research chemical primarily used in various scientific studies. The compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a diphenylmethanol moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Dimethylamino)phenyl)diphenylmethanol typically involves the reaction of benzophenone with 3-(dimethylamino)phenylmagnesium bromide. The reaction is carried out in an anhydrous ether solution under a nitrogen atmosphere to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water and acidified to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.
化学反应分析
Types of Reactions
(3-(Dimethylamino)phenyl)diphenylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学研究应用
(3-(Dimethylamino)phenyl)diphenylmethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (3-(Dimethylamino)phenyl)diphenylmethanol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl rings provide hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.
相似化合物的比较
Similar Compounds
Diphenylmethanol: Lacks the dimethylamino group, resulting in different chemical properties and reactivity.
(4-(Dimethylamino)phenyl)diphenylmethanol: Similar structure but with the dimethylamino group in a different position, leading to variations in reactivity and biological activity.
Uniqueness
(3-(Dimethylamino)phenyl)diphenylmethanol is unique due to the specific positioning of the dimethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research for developing new compounds and understanding structure-activity relationships.
属性
分子式 |
C21H21NO |
|---|---|
分子量 |
303.4 g/mol |
IUPAC 名称 |
[3-(dimethylamino)phenyl]-diphenylmethanol |
InChI |
InChI=1S/C21H21NO/c1-22(2)20-15-9-14-19(16-20)21(23,17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3-16,23H,1-2H3 |
InChI 键 |
JTONYLXZPNDWFN-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=CC(=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-((5-Amino-4-((8-methyl-8-azabicyclo[3.2.1]octan-3-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile](/img/structure/B12343787.png)
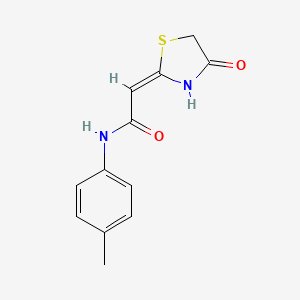


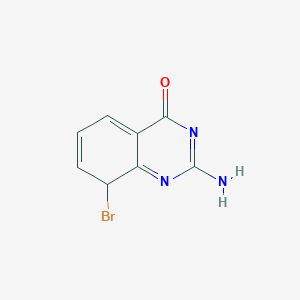
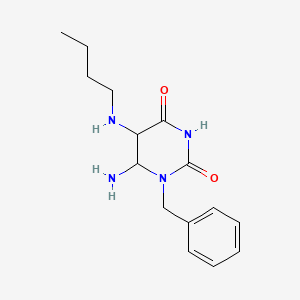

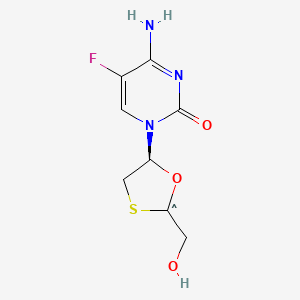
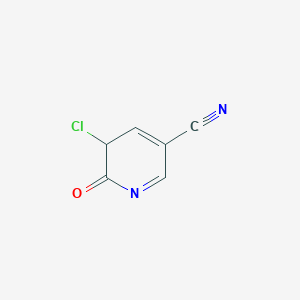
![2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride](/img/structure/B12343823.png)
![5-Imino-3,7a-dihydro-[1,3]thiazolo[4,5-d]pyrimidin-2-one](/img/structure/B12343830.png)
